molecular formula C3H7Br2NO2 B6184849 (2R)-2-amino-3-bromopropanoic acid hydrobromide CAS No. 2639391-10-7

(2R)-2-amino-3-bromopropanoic acid hydrobromide

Cat. No. B6184849
CAS RN: 2639391-10-7
M. Wt: 248.9
InChI Key:
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Description

(2R)-2-amino-3-bromopropanoic acid hydrobromide (abbreviated as 2R-3BPAH) is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a white crystalline solid with a molecular weight of 269.9 g/mol and a melting point of 172-174 °C. 2R-3BPAH has been used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in certain reactions, and as a tool in biochemical and physiological studies.

Scientific Research Applications

(2R)-2-amino-3-bromopropanoic acid hydrobromide has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a tool in biochemical and physiological studies. In particular, it has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and other organic compounds. It has also been used as a catalyst to promote the formation of carbon-carbon bonds, and as a tool to study the biochemical and physiological effects of certain compounds.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-bromopropanoic acid hydrobromide is not yet fully understood. However, it is believed that the bromine atom in the molecule is responsible for its catalytic activity. The bromine atom is believed to act as a Lewis acid, forming a Lewis adduct with the substrate molecule and stabilizing the transition state of the reaction. This stabilization of the transition state is believed to facilitate the formation of a carbon-carbon bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-amino-3-bromopropanoic acid hydrobromide have not been extensively studied. However, preliminary studies suggest that (2R)-2-amino-3-bromopropanoic acid hydrobromide may have a role in the regulation of certain cellular processes. In particular, it has been suggested that (2R)-2-amino-3-bromopropanoic acid hydrobromide may act as an inhibitor of certain enzymes involved in the metabolism of certain compounds, including fatty acids and amino acids.

Advantages and Limitations for Lab Experiments

(2R)-2-amino-3-bromopropanoic acid hydrobromide has several advantages for laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is a stable compound that is not easily degraded by light or heat. Third, it is soluble in a variety of organic solvents, allowing it to be used in a variety of reactions. Finally, it has a low toxicity, making it safe to use in laboratory experiments.
However, there are also some limitations to using (2R)-2-amino-3-bromopropanoic acid hydrobromide in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous reactions. Second, it is not very reactive, making it difficult to use in certain reactions. Third, it is not very selective, making it difficult to use in reactions involving multiple substrates.

Future Directions

Given the potential applications of (2R)-2-amino-3-bromopropanoic acid hydrobromide, there are a number of potential future directions for research. First, further research could be conducted to better understand the mechanism of action of (2R)-2-amino-3-bromopropanoic acid hydrobromide and to determine its efficacy in various reactions. Second, further research could be conducted to explore the biochemical and physiological effects of (2R)-2-amino-3-bromopropanoic acid hydrobromide. Third, further research could be conducted to develop more efficient and selective methods for synthesizing (2R)-2-amino-3-bromopropanoic acid hydrobromide. Finally, further research could be conducted to explore the potential applications of (2R)-2-amino-3-bromopropanoic acid hydrobromide in pharmaceuticals and other industries.

Synthesis Methods

(2R)-2-amino-3-bromopropanoic acid hydrobromide can be synthesized in a three-step process. First, 2-amino-3-bromopropanoic acid is reacted with anhydrous hydrogen bromide (HBr) in an aqueous solution of acetic acid. This reaction yields the hydrobromide salt of (2R)-2-amino-3-bromopropanoic acid hydrobromide. Second, the hydrobromide salt is recrystallized from a solution of methanol and water. Finally, the recrystallized product is dried and collected.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-3-bromopropanoic acid hydrobromide involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromopropanoic acid", "ammonia", "hydrobromic acid", "sodium hydroxide", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromopropanoic acid to 2-bromo-3-hydroxypropionic acid", "React 2-bromopropanoic acid with sodium hydroxide and water to form sodium 2-bromopropanoate", "Add sodium nitrite and hydrochloric acid to the sodium 2-bromopropanoate solution to form 2-bromo-3-nitropropanoic acid", "Reduce the nitro group to a hydroxyl group using sodium dithionite", "Step 2: Conversion of 2-bromo-3-hydroxypropionic acid to (2R)-2-amino-3-bromopropanoic acid", "React 2-bromo-3-hydroxypropionic acid with ammonia to form (2R)-2-amino-3-hydroxypropanoic acid", "Add hydrobromic acid to the (2R)-2-amino-3-hydroxypropanoic acid solution to form (2R)-2-amino-3-bromopropanoic acid", "Neutralize the solution with sodium hydroxide to form (2R)-2-amino-3-bromopropanoic acid hydrobromide" ] }

CAS RN

2639391-10-7

Product Name

(2R)-2-amino-3-bromopropanoic acid hydrobromide

Molecular Formula

C3H7Br2NO2

Molecular Weight

248.9

Purity

95

Origin of Product

United States

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